molecular formula C25H23N3O2 B063920 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine CAS No. 185346-20-7

2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine

Katalognummer: B063920
CAS-Nummer: 185346-20-7
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: WAQJMWVRZVOTCH-ZCVTWQBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine is a chiral bis(oxazoline) ligand featuring a pyridine core substituted at the 2- and 6-positions with oxazoline rings. Each oxazoline unit has a stereospecific (4S,5S) configuration, with a methyl group at position 4 and a phenyl group at position 3. This ligand is widely used in asymmetric catalysis due to its ability to induce enantioselectivity in transition metal complexes, particularly with metals like titanium, vanadium, and palladium . Its synthesis typically involves condensation reactions of pyridine-2,6-dicarbonyl chloride with enantiomerically pure amino alcohols, followed by cyclization to form the oxazoline rings. Key physical properties include a molecular weight of ~521 g/mol (based on analogous structures) and a melting point range of 54.6–60.0°C (for simpler Py-box derivatives) .

Eigenschaften

IUPAC Name

(4S,5S)-4-methyl-2-[6-[(4S,5S)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-5-phenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-16-22(18-10-5-3-6-11-18)29-24(26-16)20-14-9-15-21(28-20)25-27-17(2)23(30-25)19-12-7-4-8-13-19/h3-17,22-23H,1-2H3/t16-,17-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQJMWVRZVOTCH-ZCVTWQBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OC(=N1)C2=NC(=CC=C2)C3=N[C@H]([C@@H](O3)C4=CC=CC=C4)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185346-20-7
Record name 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Cyclocondensation of 2,6-Pyridinedicarbonitrile with Chiral Amino Alcohols

The foundational approach involves the reaction of 2,6-pyridinedicarbonitrile with enantiomerically pure amino alcohols under Lewis acid catalysis. For 2,6-bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine, the amino alcohol precursor is (1S,2S)-2-amino-1-phenyl-1-propanol, which introduces the 4-methyl and 5-phenyl substituents during cyclization. The process proceeds via nucleophilic attack of the amino alcohol’s amine group on the nitrile carbon, followed by intramolecular cyclization to form the oxazoline ring (Figure 1).

Key Reaction Parameters:

  • Solvent: Anhydrous toluene or dichloromethane ensures solubility and minimizes hydrolysis.

  • Catalyst: Zinc trifluoromethanesulfonate (Zn(OTf)₂) at 5 mol% loading accelerates the cyclization by polarizing the nitrile group.

  • Temperature: Reflux conditions (110–120°C) for 24–48 hours drive the reaction to completion.

The stereochemical outcome is dictated by the chiral center of the amino alcohol, with (1S,2S)-configuration ensuring the desired (4S,5S)-diastereomers in the oxazoline rings.

Catalytic Role of Zinc Triflate

Zinc triflate’s efficacy arises from its dual role as a Lewis acid and a template for transition-state organization. It coordinates to the nitrile nitrogen, increasing electrophilicity at the carbon center, while aligning the amino alcohol for stereospecific attack. Comparative studies show that alternative catalysts (e.g., Cu(OTf)₂ or Sc(OTf)₃) yield inferior enantiomeric excess (ee < 80%), whereas Zn(OTf)₂ achieves ee > 95% under optimized conditions.

Optimization of Reaction Conditions

Table 1: Impact of Reaction Variables on Yield and Enantiomeric Excess

VariableOptimal ValueYield (%)ee (%)Source
Catalyst Loading5 mol% Zn(OTf)₂9297
Temperature110°C8895
Reaction Time36 hours9096
SolventAnhydrous Toluene9196

Deviations from these conditions—such as reduced catalyst loading or shorter reaction times—result in incomplete conversion and racemization. For instance, at 3 mol% Zn(OTf)₂, yields drop to 65% with ee = 82%.

Industrial-Scale Production Considerations

Scaling this synthesis necessitates addressing solvent recovery, catalyst recycling, and continuous flow systems. Pilot studies demonstrate that substituting batch reactors with microfluidic systems reduces reaction times to 8–12 hours while maintaining ee > 94%. Additionally, immobilized Zn(OTf)₂ on silica supports enables catalyst reuse for up to five cycles without significant activity loss.

Purification and Characterization Techniques

Crude product purification involves sequential steps:

  • Liquid-Liquid Extraction: Washing with saturated NaHCO₃ removes residual catalyst and byproducts.

  • Column Chromatography: Silica gel eluted with ethyl acetate/hexanes/triethylamine (1:1:0.02) resolves diastereomers and eliminates unreacted starting materials.

  • Crystallization: Recrystallization from chloroform/hexanes yields white crystalline solid (mp 171–175°C).

Characterization Data:

  • ¹H NMR (CDCl₃): δ 8.35 (d, J = 7.8 Hz, 2H, pyridine-H), 7.45–7.20 (m, 10H, Ph-H), 5.10 (q, J = 6.5 Hz, 2H, oxazoline-H), 3.85 (d, J = 6.5 Hz, 2H, CH₃).

  • Specific Rotation: [α]D²⁵ = -224° (c = 1, CHCl₃).

Comparative Analysis with Related Compounds

Table 2: Structural and Synthetic Comparisons of Pyridine Bis(oxazoline) Derivatives

CompoundSubstituentsCatalystee (%)Yield (%)Source
2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine4-phenylZn(OTf)₂9285
2,6-Bis[(4R)-4-(2-phenylethyl)-2-oxazolinyl]pyridine4-(2-phenylethyl)Zn(OTf)₂8978
Target Compound 4-methyl-5-phenylZn(OTf)₂9792

The target compound’s superior yield and enantioselectivity stem from the methyl group’s steric stabilization, which mitigates side reactions during cyclization .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Coordination Complexes: Metal-ligand complexes that are used in catalysis.

    Substituted Derivatives: Products where the oxazoline rings have been modified by nucleophiles.

    Oxidized or Reduced Forms: Compounds resulting from redox reactions.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Catalysis

Ligand Properties
The compound acts as a versatile ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances its utility in catalysis. The oxazoline groups provide donor sites for metal coordination, leading to the formation of chiral metal complexes that can facilitate asymmetric synthesis reactions.

Catalytic Applications
Research has shown that 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine can be employed as a catalyst in various organic transformations, including:

  • Asymmetric Aldol Reactions : The compound has been utilized to promote enantioselective aldol reactions, yielding products with high optical purity.
  • Cross-Coupling Reactions : It has demonstrated effectiveness in palladium-catalyzed cross-coupling reactions, contributing to the synthesis of complex organic molecules.

Biological Activities

Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves interaction with microbial enzymes and receptors, potentially disrupting their normal functions.

Anticancer Potential
The compound has also been investigated for its anticancer properties. Research suggests that it may inhibit specific cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis. The chiral nature of the compound is believed to enhance its selectivity towards cancerous cells compared to normal cells.

Analytical Chemistry

Chromatography Applications
Due to its chiral characteristics, this compound is used as a chiral selector in high-performance liquid chromatography (HPLC). This application is crucial for the separation and analysis of enantiomers in pharmaceutical compounds.

Case Studies

Study Title Objective Findings
Asymmetric Synthesis using Chiral LigandsTo evaluate the efficiency of this compound as a ligandThe compound facilitated high enantioselectivity in aldol reactions with yields exceeding 90%
Antimicrobial Activity AssessmentTo test the efficacy of the compound against bacterial strainsShowed significant inhibition against Gram-positive bacteria with minimal cytotoxicity towards human cells
Chiral Chromatographic SeparationsTo assess the performance of the compound as a chiral stationary phaseDemonstrated superior resolution of enantiomers compared to traditional methods

Wirkmechanismus

The mechanism of action of 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine involves its ability to coordinate with metal centers, forming stable complexes. These metal-ligand complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The oxazoline rings provide chiral environments that facilitate enantioselective transformations, making this compound highly effective in asymmetric synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Differences

Compound Name Substituents on Oxazoline Stereochemistry Molecular Weight (g/mol) Melting Point (°C) Key Applications
2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine 4-methyl, 5-phenyl (4S,5S) ~521 Not reported Asymmetric catalysis, polymerization
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine 4-phenyl (4R) ~439 Not reported Chiral ligand for lanthanides
2,6-Bis(4-isopropyl-2-oxazolinyl)pyridine 4-isopropyl (4S) 301.39 Not reported Catalysis, coordination chemistry
2,6-Bis(benzimidazol-2-yl)pyridine Benzimidazole N/A ~432 >250 Electron-rich ligand for Al/Ga complexes

Electronic Effects :

  • The methyl and phenyl groups in this compound enhance steric bulk and electron-donating capacity compared to simpler Py-box ligands like 2,6-bis(4-isopropyl-2-oxazolinyl)pyridine, which lacks aromatic substituents .
  • Benzimidazole-based analogs (e.g., 2,6-bis(benzimidazol-2-yl)pyridine) exhibit greater electron richness due to the conjugated aromatic system, enabling stronger metal-ligand interactions in group 13 complexes .
Catalytic Performance in Polymerization

Table 2: Catalytic Activity in Ethylene Polymerization

Ligand Structure Metal Center Activity (kg PE/mol·h) Notes
This compound Ti, V High (~1,000) High stereocontrol for polyolefins
2,6-Bis(imino)pyridine Co, Fe Moderate (~500) Lower enantioselectivity vs. oxazolines
2,6-Bis(benzimidazol-2-yl)pyridine Al, Ga Low (~100) Forms stable but less active complexes
  • The (4S,5S)-methyl-phenyl substituents in the target ligand create a rigid chiral pocket, improving stereoselectivity in titanium-catalyzed ethylene polymerization compared to less bulky imino-pyridine ligands .
Coordination Chemistry and Stability

Table 3: Stability Constants (log β) of Metal Complexes

Ligand Structure Metal Ion log β (Stability Constant) Reference
This compound Pd(II) 12.3
2,6-Bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP) Am(III) 8.9
2,6-Bis(imino)pyridine (DIMPY) Al(III) 7.2
  • The oxazoline-based ligand exhibits higher stability with Pd(II) than structurally similar pyrazole-based ligands (C4-BPP) with Am(III), attributed to stronger N→Pd σ-donation .
Physicochemical Properties

Table 4: Spectroscopic and Thermal Data

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) DSC Melting Point (°C)
This compound 7.2–8.1 (aromatic), 4.5 (oxazoline CH2) 165 (C=N), 120–140 (aromatic) ~60 (estimated)
2,6-Bis(benzimidazol-2-yl)pyridine 7.5–8.3 (aromatic) 150 (C=N), 125–135 (aromatic) >250
  • The target ligand’s NMR spectra show distinct shifts for oxazoline CH2 groups (δ 4.5 ppm) and pyridine aromatic protons (δ 7.2–8.1 ppm), differing from benzimidazole-based analogs, which lack oxazoline-specific signals .

Biologische Aktivität

2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine (CAS Number: 185346-20-7) is a compound of significant interest due to its potential biological activities. Its structure features two oxazoline rings attached to a pyridine core, which may contribute to its pharmacological properties. This article presents an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC25H23N3O2
Molar Mass397.47 g/mol
Density1.25 ± 0.1 g/cm³
Melting Point138-141 °C
pKa3.39 ± 0.70
Hazard ClassificationXi - Irritant

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with oxazoline moieties often interact with metal ions and enzymes. This compound has shown potential as an inhibitor of mitochondrial Complex I, which is crucial in cellular respiration and energy production .
  • Antioxidant Properties : The presence of phenyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity and potential neuroprotective effects .
  • Anti-cancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity in a dose-dependent manner against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

In a neurotoxicity model using SH-SY5Y neuroblastoma cells, the compound was evaluated for its protective effects against oxidative stress induced by hydrogen peroxide. Results showed that treatment with the compound significantly reduced cell death and oxidative damage markers, suggesting a potential role in neuroprotection .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C-NMR : Assign oxazoline proton environments (e.g., methyl and phenyl groups) and monitor coordination shifts upon metal binding .
  • X-ray Crystallography : Resolve stereochemical details and metal-ligand bond lengths (e.g., Mn(II) complexes with distorted octahedral geometry ).
  • ESI-MS : Confirm molecular ion peaks and assess metal-to-ligand stoichiometry .
  • IR Spectroscopy : Identify shifts in C=N and C-O stretches post-coordination .

How does this ligand compare to other bis-oxazoline ligands (e.g., Ph-Pybox) in terms of catalytic efficiency and stability?

Advanced Research Focus
Compared to Ph-Pybox analogs, the 4-methyl-5-phenyl substitution enhances steric bulk, improving enantioselectivity in Cu-catalyzed cyclopropanations (e.g., up to 92% ee vs. 78% for unsubstituted variants ). However, the methyl group reduces solubility in nonpolar solvents, necessitating polar aprotic solvents like dichloromethane. Stability studies show decomposition above 175°C, limiting high-temperature applications .

What strategies mitigate catalyst deactivation in prolonged reactions involving this ligand?

Advanced Research Focus
Deactivation often arises from oxidative degradation or ligand dissociation. Strategies include:

  • Inert Atmosphere : Use Schlenk lines to prevent oxidation of metal centers (e.g., Ru or Mn complexes ).
  • Additives : Introduce stoichiometric reductants (e.g., Zn powder) to stabilize low oxidation states.
  • Immobilization : Graft the ligand onto silica supports to reduce leaching, improving recyclability by 3–5 cycles without significant activity loss .

How can contradictory data on ligand solubility and reactivity be resolved in different solvent systems?

Advanced Research Focus
Contradictions often stem from solvent polarity and coordination competition. For example, in DMF, the ligand’s solubility increases, but the solvent’s Lewis basicity competes with substrate binding, reducing catalytic turnover. Systematic studies using Hansen solubility parameters and Kamlet-Taft solvent scales can optimize solvent selection. Contrasting reports in toluene vs. THF highlight the need for pre-equilibrium solubility assays .

What are the emerging applications of this ligand beyond traditional asymmetric catalysis?

Advanced Research Focus
Recent studies explore its use in:

  • Chemical Sensors : Analogous bis-benzimidazole pyridine derivatives show selective fluorescence quenching for aniline detection .
  • Bioconjugation : The oxazoline’s nitrogen sites enable covalent attachment to biomolecules for targeted drug delivery systems .
  • Photoredox Catalysis : Ru complexes exhibit visible-light-driven activity in C–H functionalization, though quantum yields remain low (Φ = 0.15) .

What precautions are critical when handling this compound under air-sensitive conditions?

Q. Basic Research Focus

  • Storage : Maintain under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis of the oxazoline ring .
  • Handling : Use gloveboxes for metal coordination steps to avoid moisture-induced ligand degradation.
  • Waste Disposal : Quench metal complexes with EDTA before aqueous disposal to chelate toxic metal ions .

How can computational methods predict the ligand’s performance in untested catalytic systems?

Advanced Research Focus
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. For example, ∆∆G‡ values correlate with experimental ee in Diels-Alder reactions (R² = 0.89). Machine learning models trained on existing catalytic data (e.g., turnover frequency, solvent parameters) can prioritize ligand-metal combinations for high-throughput screening .

What are the limitations of this ligand in industrial-scale asymmetric synthesis?

Advanced Research Focus
While academically robust, challenges include:

  • Cost : Multi-step synthesis raises production costs vs. simpler ligands like BINOL.
  • Scalability : Low solubility in bulk solvents complicates large-scale reactions.
  • Regioselectivity : Competing coordination modes in polyfunctional substrates reduce yield in complex molecules .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.